N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
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Description
“N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a chemical compound with the molecular formula C20H19ClN4O5S2 . It has an average mass of 494.972 Da and a monoisotopic mass of 494.048523 Da . This compound is used in various products such as washing & cleaning products, cosmetics and personal care products, biocides (e.g. disinfectants, pest control products), perfumes and fragrances, air care products and polishes and waxes .
Physical and Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3 . It has 9 H bond acceptors and 1 H bond donor. It has 5 freely rotating bonds . The compound has a polar surface area of 135 Å2 and a polarizability of 48.8±0.5 10-24 cm3 . The surface tension of the compound is 64.4±7.0 dyne/cm and its molar volume is 316.7±7.0 cm3 .Scientific Research Applications
Molecular Interaction and Pharmacophore Models
One significant area of research involving N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide derivatives focuses on their molecular interactions with specific receptors, such as the CB1 cannabinoid receptor. Studies like that by Shim et al. (2002) have used molecular orbital methods to analyze conformational behaviors and develop pharmacophore models, enhancing our understanding of the steric and electrostatic requirements for receptor binding (Shim et al., 2002).
Structural and Spectral Characterization
Research by Kumara et al. (2018) on similar pyrazole derivatives has involved comprehensive structural and spectral characterization, including X-ray crystallography and Hirshfeld surface analysis. This work provides insights into the molecular conformation, stability, and potential for forming supramolecular assemblies, crucial for understanding how these compounds interact at the molecular level (Kumara et al., 2018).
Novel Synthesis Routes
The exploration of novel synthesis routes for benzamide derivatives represents another critical area of research. For example, the study by Liu et al. (2014) on N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives outlines a catalyst-free synthesis method that could offer a more efficient and environmentally friendly approach to producing these compounds (Liu et al., 2014).
Biological Activities
Research into the biological activities of benzamide derivatives, such as those by Schaefer et al. (1981), has shown promising results in various applications, including as potential agents against mosquito larvae. Such studies are vital for developing new, safer pesticides and understanding the ecological impact of these compounds (Schaefer et al., 1981).
Photo-Physical Characteristics
The investigation of the photo-physical characteristics of related compounds, as conducted by Padalkar et al. (2011), provides valuable information on the optical properties, which could have implications for developing materials with specific light-absorption or emission characteristics. Such research could lead to applications in photovoltaics, sensors, or other optoelectronic devices (Padalkar et al., 2011).
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c19-13-6-8-14(9-7-13)22-17(15-10-26(24,25)11-16(15)21-22)20-18(23)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKDXCLNKCKSBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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